L-Citrulline-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

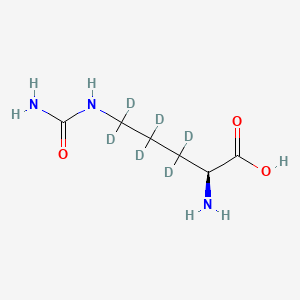

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-UJSKYATRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Citrulline-d6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Citrulline-d6 is the deuterated form of L-Citrulline, a naturally occurring α-amino acid. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for quantitative mass spectrometry-based analyses and as a tracer for metabolic studies. Its chemical and physical properties closely mirror those of its unlabeled counterpart, allowing it to mimic the behavior of endogenous L-Citrulline in biological systems. This guide provides a comprehensive overview of this compound, including its chemical properties, its critical role in analytical methodologies, and its involvement in key metabolic pathways such as the urea cycle and nitric oxide synthesis. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with visualizations of relevant biological pathways to facilitate a deeper understanding of its application and significance.

Introduction

L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a co-product of nitric oxide (NO) synthesis.[1][2] Its concentration in biological fluids is an important biomarker for monitoring intestinal function and nitric oxide synthase activity.[3] Accurate quantification of L-Citrulline is therefore crucial for a variety of research and clinical applications. This compound, a stable isotope-labeled analog of L-Citrulline, has emerged as the gold standard for such quantitative studies. By incorporating deuterium atoms, this compound can be differentiated from endogenous L-Citrulline by mass spectrometry, enabling precise and accurate measurement.[4] This technical guide serves as a detailed resource for researchers utilizing this compound in their experimental workflows.

Chemical and Physical Properties

This compound is characterized by the substitution of six hydrogen atoms with deuterium atoms. This isotopic labeling results in a higher molecular weight compared to the natural form, which is the basis for its utility in mass spectrometry.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | [5] |

| CAS Number | 1331908-61-2 | |

| Molecular Formula | C₆H₇D₆N₃O₃ | |

| Molecular Weight | 181.22 g/mol | |

| Exact Mass | 181.13335176 Da | |

| Canonical SMILES | C(C(C(C(=O)O)N)[2H])([2H])C(C(NC(=O)N)[2H])([2H])[2H] | |

| InChI Key | RHGKLRLOHDJJDR-UJSKYATRSA-N | |

| Appearance | White to off-white solid | Commercially available data |

| Storage | Store at -20°C |

Applications in Research

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. It is also utilized as a tracer in metabolic flux analysis to study the dynamics of L-Citrulline metabolism in vivo and in vitro.

Internal Standard for Quantitative Analysis

In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z). This compound fulfills these criteria perfectly. By adding a known amount of this compound to a biological sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification of endogenous L-Citrulline.

Metabolic Tracer

As a stable isotope-labeled tracer, this compound can be introduced into a biological system to track the metabolic fate of L-Citrulline. By monitoring the appearance of the deuterium label in downstream metabolites, researchers can elucidate the kinetics and contributions of various metabolic pathways involving L-Citrulline.

Experimental Protocols: Quantification of L-Citrulline using LC-MS/MS

The following provides a generalized yet detailed protocol for the quantification of L-Citrulline in biological matrices using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.

Materials and Reagents

-

L-Citrulline standard

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum, cell lysate)

Sample Preparation

-

Thawing: Thaw biological samples on ice.

-

Aliquoting: Aliquot 20 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of a working solution of this compound in a suitable solvent (e.g., 1 µM in water).

-

Protein Precipitation: Add 120 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortexing: Vortex the mixture for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: Alltima HP HILIC (Hydrophilic Interaction Liquid Chromatography) 3 µm, 150 mm × 2.1 mm.

-

Mobile Phase A: Water with 0.5% acetic acid and 0.025% trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid.

-

Elution: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B.

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Spray Voltage: 5.5 kV.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Citrulline: 176 -> 70 (quantifier), 176 -> 113 (qualifier).

-

This compound: The specific transition will depend on the deuteration pattern. For a d4-Citrulline, a common transition is 180 -> 74. For this compound, the precursor ion would be approximately m/z 182, and the product ion would be determined empirically.

-

-

Dwell Time: 120 ms.

-

Cone Voltage: 20.0 V.

-

Collision Energy: 22 eV for the primary transition.

Data Analysis

The concentration of L-Citrulline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of L-Citrulline with a fixed concentration of this compound.

Metabolic Pathways Involving L-Citrulline

L-Citrulline is a central molecule in two critical metabolic pathways: the urea cycle and the nitric oxide (NO) pathway.

The Urea Cycle

The urea cycle is the primary pathway for the detoxification of ammonia in mammals, converting it to urea for excretion. L-Citrulline is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol where it continues through the cycle.

Caption: The Urea Cycle Pathway.

The Nitric Oxide (NO) Pathway

L-Citrulline is a co-product of the synthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The L-Citrulline produced can be recycled back to L-arginine, thus sustaining NO production.

Caption: The L-Arginine-NO-L-Citrulline Pathway.

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following table summarizes typical performance characteristics of an LC-MS/MS assay for L-Citrulline.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | |

| Lower Limit of Quantitation (LLOQ) | 0.1 - 1 µmol/L | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (% Bias) | Within ±15% | |

| Extraction Recovery | > 85% | General expectation for validated methods |

Conclusion

This compound is an essential tool for researchers in the fields of drug development, clinical diagnostics, and metabolic research. Its use as an internal standard ensures the accuracy and precision of L-Citrulline quantification, which is critical for understanding its role in health and disease. This technical guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical application in the laboratory. The detailed protocols and pathway diagrams serve as a valuable resource for scientists, facilitating the integration of this powerful analytical tool into their research endeavors.

References

An In-depth Technical Guide to L-Citrulline-d6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of L-Citrulline-d6. The information is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analytical methods.

Core Chemical Identity and Properties

This compound is the deuterium-labeled form of L-Citrulline, a non-essential amino acid.[1][2][3] It serves as a crucial tool in bioanalytical chemistry, primarily as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1][4] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the endogenous analyte without significantly altering its chemical behavior during sample preparation and chromatographic separation.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | |

| CAS Number | 1331908-61-2 | |

| Molecular Formula | C₆H₇D₆N₃O₃ | |

| Alternate Formula | C₆²H₆H₇N₃O₃ | |

| Molecular Weight | 181.22 g/mol | |

| Exact Mass | 181.13335176 Da | |

| Purity | >95% (HPLC) | |

| Storage Temperature | +4°C or -20°C | |

| Synonyms | N5-(Aminocarbonyl)-L-ornithine-d6, Citrulline-d6, N5-Carbamoyl-L-ornithine-d6 |

Structural Information

Structural identifiers are critical for substance registration, database searching, and computational modeling.

| Identifier | Value | Source |

| Canonical SMILES | [2H]C([2H])(NC(=O)N)C([2H])([2H])C([2H])([2H])--INVALID-LINK--C(=O)O | |

| InChI | InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2 | |

| InChIKey | RHGKLRLOHDJJDR-FVOLNLQGSA-N | N/A |

Chemical Structure and Visualization

The structure of this compound is identical to L-Citrulline, with the exception of six hydrogen atoms on the propyl side chain being replaced by deuterium.

Caption: 2D chemical structure of this compound.

Biological Context and Significance

L-Citrulline is a key intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. It is also a co-product of the nitric oxide synthase (NOS) reaction, which converts L-arginine to nitric oxide (NO). Therefore, quantifying L-Citrulline levels is essential for studying NO bioavailability, endothelial function, and various metabolic disorders. This compound is used as an internal standard to accurately measure endogenous L-Citrulline in these research contexts.

Caption: Simplified metabolic pathways involving L-Citrulline.

Experimental Protocols: Quantification by LC-MS/MS

This compound is predominantly used as an internal standard (IS) for the accurate quantification of L-Citrulline in biological matrices like plasma, serum, or cell lysates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method relies on adding a known concentration of this compound to the unknown sample. The IS and the endogenous analyte are extracted together and co-elute chromatographically. In the mass spectrometer, they are differentiated by their mass-to-charge ratios (m/z). The ratio of the analyte peak area to the IS peak area is used to calculate the analyte's concentration against a calibration curve.

General Methodology

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of L-Citrulline (analyte) and this compound (IS) in a suitable solvent (e.g., water or methanol).

-

From these stocks, prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., 10 µL of plasma) on ice.

-

Add an aliquot of the IS working solution to all samples, calibrators, and QCs.

-

Precipitate proteins by adding a cold organic solvent, such as acetonitrile or methanol (e.g., 50 µL), often containing an acid like formic acid.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar analytes like citrulline.

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of an acidifier like formic acid is typical.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for both the analyte and the IS.

- L-Citrulline: m/z 176 → 70 (quantifier) and 176 → 113 (qualifier)

- This compound (or d7): m/z 182 (or 183) → 74 (or similar shifted fragment)

4. Data Analysis:

-

Integrate the peak areas for the analyte and the IS transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

An In-depth Technical Guide to the Synthesis of Deuterated L-Citrulline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated L-Citrulline, a critical tool in metabolic research, clinical diagnostics, and drug development. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the L-Citrulline molecule allows for precise tracking and quantification in various biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details the primary synthetic strategies, presents available quantitative data, and outlines experimental workflows for the preparation of these valuable labeled compounds.

Introduction to Deuterated L-Citrulline

L-Citrulline is a non-proteinogenic α-amino acid that plays a crucial role in the urea cycle, nitric oxide (NO) synthesis, and other metabolic pathways.[1][2] Deuterium-labeled L-Citrulline serves as an invaluable tracer in metabolic studies to investigate the kinetics of these pathways in vivo.[3] Commercially available isotopologues include L-Citrulline-d7, L-Citrulline-d6, L-Citrulline-d4, and L-Citrulline-d2, each offering specific advantages for different research applications.[4][5]

The primary rationale for using deuterated L-Citrulline lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter the rate of metabolic reactions, providing insights into reaction mechanisms and drug metabolism.

Synthetic Strategies for Deuterated L-Citrulline

The synthesis of deuterated L-Citrulline primarily involves two main strategies: chemical synthesis from deuterated precursors and enzymatic methods. The choice of method depends on the desired labeling pattern and the required scale of production.

Chemical Synthesis from Deuterated Precursors

A common and effective method for preparing deuterated L-Citrulline is through the chemical modification of a deuterated precursor, most notably, deuterated L-Ornithine. This multi-step approach allows for precise control over the location and number of deuterium atoms.

a) Synthesis of Deuterated L-Ornithine:

The synthesis of the deuterated L-Citrulline often begins with the preparation of deuterated L-Ornithine. Various methods exist for the deuteration of amino acids, including metal-catalyzed hydrogen-deuterium (H/D) exchange. For instance, L-Ornithine can be deuterated to produce L-Ornithine-d2.

b) Conversion of Deuterated L-Ornithine to Deuterated L-Citrulline:

Once the deuterated L-Ornithine precursor is obtained, it is converted to L-Citrulline. This transformation is a well-established reaction in amino acid chemistry. The process involves the reaction of the δ-amino group of ornithine with a carbamoylating agent. This reaction is catalyzed by ornithine transcarbamylase in biological systems. In a laboratory setting, chemical reagents can be employed to achieve this conversion.

A general workflow for this chemical synthesis is outlined below:

Figure 1: General workflow for the chemical synthesis of deuterated L-Citrulline.

Enzymatic Synthesis

Enzymatic methods offer a high degree of stereoselectivity and regioselectivity for the synthesis of deuterated amino acids. For the synthesis of deuterated L-Citrulline, two primary enzymatic approaches are notable:

a) Conversion of L-Arginine to L-Citrulline:

The enzyme arginase can be used to hydrolyze L-arginine to L-ornithine. Subsequently, the deuterated L-ornithine can be converted to deuterated L-citrulline. While this method is effective for producing L-ornithine, direct enzymatic conversion of a deuterated L-arginine to deuterated L-citrulline is also a viable pathway.

b) Site-Selective Deuteration using PLP-Dependent Enzymes:

Pyridoxal-5'-phosphate (PLP)-dependent enzymes can catalyze the site-selective hydrogen-deuterium exchange on amino acids. This method has been reported for the synthesis of L-Citrulline-5,5-d2. This approach is particularly valuable for introducing deuterium at specific, non-labile positions.

The general workflow for enzymatic synthesis is depicted below:

Figure 2: General workflow for the enzymatic synthesis of deuterated L-Citrulline.

Quantitative Data and Characterization

The successful synthesis of deuterated L-Citrulline requires rigorous characterization to confirm the isotopic enrichment and chemical purity. The following table summarizes publicly available data for some commercially available deuterated L-Citrulline isotopologues.

| Isotopologue | Labeling Position(s) | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Reference |

| L-Citrulline-d7 | 2,3,3,4,4,5,5-d₇ | 182.23 | >98% | Not Specified | |

| This compound | Not Specified | Not Specified | Not Specified | Not Specified | |

| L-Citrulline-d4 | 4,4,5,5-d₄ | 179.21 | >98% | 95% | |

| L-Citrulline-d2 | Not Specified | Not Specified | Not Specified | Not Specified |

Note: The exact experimental conditions and yields for the synthesis of these commercially available compounds are often proprietary. The data presented here is based on information from suppliers and general scientific literature.

Experimental Protocols (General Methodologies)

General Protocol for Chemical Synthesis via Deuterated L-Ornithine

1. Deuteration of L-Ornithine:

-

Materials: L-Ornithine hydrochloride, Deuterium oxide (D₂O, 99.9 atom % D), appropriate catalyst (e.g., Pd/C).

-

Procedure:

-

Dissolve L-Ornithine hydrochloride in D₂O.

-

Add the catalyst to the solution.

-

Heat the reaction mixture under a deuterium gas atmosphere (if using H/D exchange with D₂) or reflux in D₂O for a specified period.

-

Monitor the reaction progress by NMR or mass spectrometry to determine the extent of deuteration.

-

Upon completion, filter the catalyst and remove the D₂O under reduced pressure.

-

The resulting deuterated L-Ornithine can be purified by recrystallization.

-

2. Conversion to Deuterated L-Citrulline:

-

Materials: Deuterated L-Ornithine, a carbamoylating agent (e.g., potassium cyanate), appropriate buffer.

-

Procedure:

-

Dissolve the deuterated L-Ornithine in a suitable aqueous buffer.

-

Add the carbamoylating agent to the solution.

-

Stir the reaction mixture at a controlled temperature for a set duration.

-

Monitor the formation of deuterated L-Citrulline using techniques like TLC or LC-MS.

-

Purify the product using ion-exchange chromatography or recrystallization.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity, chemical purity, and isotopic enrichment.

-

General Protocol for Enzymatic Synthesis

1. Enzyme Preparation:

-

Obtain or prepare the desired enzyme (e.g., Arginase or a specific PLP-dependent enzyme). This may involve protein expression and purification.

2. Enzymatic Reaction:

-

Materials: Substrate (L-Arginine or a suitable L-Citrulline precursor), purified enzyme, D₂O-based buffer, co-factors (if required by the enzyme).

-

Procedure:

-

Prepare a reaction buffer using D₂O.

-

Dissolve the substrate in the deuterated buffer.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.

-

Monitor the reaction progress by analyzing aliquots over time using LC-MS.

-

Once the reaction reaches completion or the desired conversion, terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

3. Product Purification and Analysis:

-

Procedure:

-

Remove the enzyme from the reaction mixture (e.g., by protein precipitation or size-exclusion chromatography).

-

Purify the deuterated L-Citrulline from the reaction mixture using ion-exchange chromatography or HPLC.

-

Lyophilize the purified product.

-

Confirm the structure, purity, and isotopic labeling of the final product using NMR and high-resolution mass spectrometry.

-

Signaling Pathways and Logical Relationships

The synthesis of deuterated L-Citrulline is intrinsically linked to its role in key metabolic pathways. Understanding these pathways is crucial for designing and interpreting studies that utilize these labeled compounds.

Figure 3: Simplified metabolic pathways involving L-Citrulline.

This diagram illustrates the central role of L-Citrulline in the urea cycle (conversion from L-Ornithine) and the nitric oxide pathway (co-produced with NO from L-Arginine). Deuterated L-Citrulline is introduced into the system to trace its metabolic fate through these interconnected pathways.

Conclusion

The synthesis of deuterated L-Citrulline is a critical enabling technology for advanced research in metabolism, pharmacology, and clinical science. While detailed, publicly available protocols are scarce, this guide provides a foundational understanding of the key synthetic strategies and experimental considerations. By leveraging established methods of chemical synthesis from deuterated precursors and increasingly sophisticated enzymatic approaches, researchers can produce these essential tools for unraveling the complexities of biological systems. The continued development of more efficient and selective deuteration methods will undoubtedly expand the applications of deuterated L-Citrulline in the future.

References

- 1. De novo synthesis is the main source of ornithine for citrulline production in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of citrulline and ornithine by interferon-gamma treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to L-Citrulline-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape, analytical methodologies, and biochemical pathways related to L-Citrulline-d6. This deuterated analog of L-Citrulline serves as a critical internal standard for mass spectrometry-based quantification, enabling precise and accurate measurements in various biological matrices.

Commercial Availability and Specifications

A variety of vendors supply this compound for research purposes. The following table summarizes the offerings from prominent suppliers, providing a comparative overview of their products.

| Supplier | Catalog Number | Available Quantities | Purity/Isotopic Purity |

| MedchemExpress | HY-N0391S2 | 500 µg | >98% |

| Santa Cruz Biotechnology | sc-220038 | Contact for details | >98% |

| Clearsynth | CS-T-72183 | Contact for details | >98% |

| LGC Standards | C535702 | 0.5 mg | Purity: >99%, Isotopic Purity: 98.7% |

| Toronto Research Chemicals | C535702 | 0.5 mg | >98% |

| Cayman Chemical | Contact for details | Contact for details | >98% |

| Sigma-Aldrich | Contact for details | Contact for details | >98% |

Physicochemical Properties and Quality Data

This compound is the deuterated form of L-Citrulline, with a molecular formula of C₆H₇D₆N₃O₃ and a molecular weight of approximately 181.22 g/mol .[1] A representative Certificate of Analysis from LGC Standards for a batch of this compound provides the following key specifications:

| Parameter | Specification | Result |

| Appearance | White to Pale Yellow Solid | White to Off-White Solid |

| Purity (HPLC) | >99% | 100.00% (ELSD) |

| Isotopic Purity | >95% | 98.7% |

| Isotopic Distribution | d0 = 0.01%, d1 = 0.00%, d2 = 0.00%, d3 = 0.00%, d4 = 7.86%, d5 = 92.14% |

Data sourced from a Certificate of Analysis provided by LGC Standards.[2]

Experimental Protocols: Quantification of L-Citrulline using this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Citrulline in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from established methods.

Sample Preparation (Human Plasma)

-

Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the this compound internal standard at a known concentration (e.g., 1 µM). The optimal concentration of the internal standard should be determined based on the expected physiological range of L-Citrulline.

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar analytes like citrulline.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Citrulline and this compound.

-

L-Citrulline: m/z 176.1 → 159.1

-

This compound: m/z 182.1 → 165.1

-

-

Collision Energy and Other MS Parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity.

-

Data Analysis

-

Quantification: The concentration of L-Citrulline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of L-Citrulline and a constant concentration of this compound.

Biochemical Pathways Involving L-Citrulline

L-Citrulline is a key intermediate in several metabolic pathways, most notably the urea cycle and the nitric oxide (NO) pathway.

Caption: The Urea Cycle, illustrating the central role of L-Citrulline.

Caption: The Nitric Oxide (NO) synthesis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a research study involving the quantification of L-Citrulline using this compound.

Caption: A typical experimental workflow for L-Citrulline quantification.

References

A Technical Guide to L-Citrulline-d6: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids (SILAAs) are indispensable tools in modern biomedical and pharmaceutical research.[1] By replacing naturally occurring isotopes with their heavier, non-radioactive counterparts (e.g., replacing ¹H with ²H or Deuterium), researchers can precisely trace and quantify metabolic processes in complex biological systems.[][] L-Citrulline-d6, a deuterated form of the non-essential amino acid L-Citrulline, serves as a critical tracer and internal standard for studying a variety of physiological and pathological pathways, including the urea cycle and nitric oxide (NO) synthesis.[4][5]

The reliability and accuracy of data derived from studies using this compound are fundamentally dependent on its isotopic purity and isotopic enrichment . Isotopic purity refers to the proportion of the labeled compound that is the desired isotopologue (containing exactly six deuterium atoms), while isotopic enrichment specifies the percentage of specific atomic positions occupied by the heavy isotope. A thorough understanding and rigorous assessment of these parameters are paramount for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.

This technical guide provides an in-depth overview of this compound, focusing on the analytical methodologies used to determine its isotopic purity and enrichment, its role in key metabolic pathways, and the experimental workflows required for its effective use in research.

L-Citrulline Metabolism: The Urea and Nitric Oxide Cycles

L-Citrulline is a key intermediate in two vital metabolic pathways: the urea cycle for ammonia detoxification and the nitric oxide (NO) cycle for producing the signaling molecule NO. When using this compound as a tracer, it is essential to understand its flow through these pathways.

The primary endogenous synthesis of L-Citrulline occurs in the enterocytes of the small intestine from precursors like glutamine and proline. It is then released into circulation and primarily taken up by the kidneys, where it is converted to L-Arginine. This L-Arginine can then be used by nitric oxide synthase (NOS) enzymes throughout the body to produce NO and L-Citrulline as a co-product, thus completing the cycle.

Assessing Isotopic Purity and Enrichment

The precise characterization of this compound is crucial for its use as an internal standard or metabolic tracer. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most common method for determining isotopic enrichment. It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the unlabeled (d0) L-Citrulline and its deuterated (d6) counterpart. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for analyzing complex biological samples.

3.1.1 Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Plasma or serum samples are deproteinized, typically by adding a solvent like acetonitrile.

-

An internal standard (if not quantifying this compound itself) is added. For quantifying endogenous citrulline, this compound serves as the ideal internal standard.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

The extract is injected into an Ultra-Performance Liquid Chromatography (UPLC) system.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar molecules like amino acids.

-

A mobile phase with a high organic content (e.g., acetonitrile) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the UPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Selected Reaction Monitoring (SRM) is used for quantification. Specific mass-to-charge (m/z) transitions for the parent ion to a specific fragment ion are monitored.

-

Table 1: Key Mass Transitions for L-Citrulline and L-Citrulline-d7 Analysis Note: Data for L-Citrulline-d7 is used as a proxy from available literature, as d6 would have analogous fragmentation.

| Analyte | Parent Ion (m/z) | Fragment Ion (m/z) | Purpose | Reference |

| L-Citrulline | 176 | 70 | Quantitation | |

| L-Citrulline | 176 | 113 | Confirmation | |

| L-Citrulline-d7 | 180 | 74 | Quantitation (IS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure and determining the specific sites of isotopic labeling. For this compound, ¹H NMR can be used to observe the disappearance of signals at the deuterated positions, while ²H (Deuterium) NMR can directly detect the deuterium atoms, confirming their location and providing a measure of isotopic purity.

3.2.1 Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

A high-purity sample of this compound is dissolved in an appropriate deuterated solvent (e.g., D₂O).

-

The concentration is typically in the millimolar range.

-

-

Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer.

-

A standard ¹H NMR spectrum is acquired to identify proton signals. Compared to an unlabeled L-Citrulline standard, the signals corresponding to the deuterated positions will be absent or significantly reduced.

-

A ²H NMR spectrum is acquired to directly observe the deuterium signal, confirming the labeling position.

-

-

Data Analysis:

-

The chemical shifts in the spectra confirm the molecular identity.

-

Integration of the residual proton signals in the ¹H spectrum (compared to a non-deuterated internal standard or a non-labeled portion of the molecule) allows for the calculation of isotopic enrichment.

-

Quantitative Data and Specifications

Commercial suppliers of this compound provide a certificate of analysis detailing its chemical and isotopic purity. These specifications are crucial for researchers to ensure the quality of their starting material.

Table 2: Typical Product Specifications for this compound

| Parameter | Typical Specification | Method | Description |

| Chemical Purity | ≥98% | HPLC, NMR | The percentage of the material that is chemically L-Citrulline, regardless of isotopic composition. |

| Isotopic Purity | ≥95% | MS, NMR | The percentage of the labeled molecules that contain the specified number of deuterium atoms (i.e., the d6 isotopologue). |

| Isotopic Enrichment | 95-99 Atom % D | MS, NMR | The percentage of the labeled positions that are occupied by deuterium. |

Conclusion

This compound is a powerful tool for researchers in metabolism, drug development, and clinical diagnostics. Its utility as a metabolic tracer and an internal standard is directly tied to its isotopic and chemical purity. The robust analytical methods of mass spectrometry and NMR spectroscopy provide the necessary means to verify these critical parameters. For professionals in the field, a comprehensive characterization of this compound is not merely a quality control step but a fundamental requirement for producing valid, reproducible, and high-impact scientific research.

References

Stability and Storage Conditions for L-Citrulline-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled amino acid, L-Citrulline-d6. The information herein is intended to support researchers and professionals in the handling, storage, and analytical assessment of this compound to ensure its integrity and performance in experimental settings.

Introduction to this compound

This compound is a deuterated form of the non-essential amino acid L-Citrulline. It serves as a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of L-Citrulline. The deuterium labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart. Accurate and reliable experimental outcomes are contingent upon the stability and purity of this compound.

Recommended Storage Conditions

To maintain the integrity and stability of this compound, it is crucial to adhere to appropriate storage conditions. The following recommendations are based on information from various suppliers and general best practices for isotopically labeled compounds.

Solid Form

Long-Term Storage: For long-term preservation of solid this compound, storage at -20°C is recommended. The container should be tightly sealed to protect the compound from moisture.

Short-Term Storage: For short-term use, storage at 4°C is acceptable.

In Solution

Stock Solutions: Once this compound is dissolved in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

-

-20°C: For storage of stock solutions for up to one month.

-

-80°C: For extended storage of stock solutions, for up to six months.

It is advisable to use freshly prepared solutions for optimal results. If using aqueous buffers as the solvent, ensure they are sterile-filtered to prevent microbial growth.

Stability Profile

While specific, long-term quantitative stability studies on this compound are not extensively available in the public domain, the stability of L-Citrulline in biological matrices has been investigated. For instance, L-Citrulline in blood, plasma, or serum has been found to be stable for at least two days at room temperature. However, for precise quantitative analysis, it is imperative to minimize the time between sample collection and analysis or to store samples at appropriate low temperatures.

To ensure the reliability of experimental data, it is best practice to perform stability studies under the specific conditions of your experimental workflow. This can be achieved through forced degradation studies.

Forced Degradation Studies: A General Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify potential degradation products and pathways, and to develop an analytical method that can resolve the parent compound from any degradants.

General Workflow for a Forced Degradation Study:

L-Citrulline Metabolic Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Citrulline, a non-proteinogenic α-amino acid, plays a pivotal role in several key metabolic pathways crucial for human health and disease.[1] Unlike most amino acids, it is not incorporated into proteins but serves as a critical intermediate in the urea cycle for ammonia detoxification and as a precursor for the endogenous synthesis of L-arginine, the substrate for nitric oxide synthases (NOS).[1][2][3] This guide provides an in-depth technical overview of the core metabolic pathways involving L-Citrulline, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks. Due to its unique metabolic fate, bypassing hepatic first-pass metabolism, L-Citrulline supplementation has garnered significant interest as a therapeutic strategy to enhance L-arginine bioavailability and nitric oxide production, with implications for cardiovascular health, metabolic disorders, and exercise performance.[4]

Core Metabolic Pathways Involving L-Citrulline

L-Citrulline is centrally involved in two primary metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Synthase Pathway. These pathways are interconnected through the L-Arginine-L-Citrulline cycle.

The Urea Cycle

The urea cycle is a liver-centric pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion. L-Citrulline is a key intermediate in this cycle.

The key enzymatic steps involving L-Citrulline are:

-

Ornithine Transcarbamylase (OTC): Located in the mitochondrial matrix of hepatocytes, OTC catalyzes the formation of L-Citrulline from L-ornithine and carbamoyl phosphate.

-

Argininosuccinate Synthetase (ASS): In the cytosol, ASS condenses L-Citrulline with L-aspartate to form argininosuccinate. This is the rate-limiting step of the urea cycle.

-

Argininosuccinate Lyase (ASL): ASL cleaves argininosuccinate into L-arginine and fumarate. The L-arginine is then cleaved by Arginase to produce urea and regenerate L-ornithine, which is transported back into the mitochondria to continue the cycle. Fumarate links the urea cycle to the citric acid cycle.

The Nitric Oxide (NO) Synthase Pathway

Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). This reaction produces L-Citrulline as a co-product.

There are three main isoforms of NOS:

-

Endothelial NOS (eNOS): Primarily in endothelial cells, responsible for regulating blood pressure and vascular tone.

-

Neuronal NOS (nNOS): Found in neuronal tissue, involved in neurotransmission.

-

Inducible NOS (iNOS): Expressed in various cells in response to inflammatory stimuli, producing large amounts of NO for host defense.

The reaction catalyzed by all NOS isoforms is:

L-Arginine + O₂ + NADPH → L-Citrulline + NO + NADP⁺ + H₂O

The L-Arginine-L-Citrulline Cycle

While the liver is the primary site of the complete urea cycle, many other tissues can recycle L-Citrulline back to L-arginine, effectively creating an L-arginine-L-Citrulline cycle. This is particularly important for maintaining a localized pool of L-arginine for NO production, especially in the endothelium and kidneys. The enzymes ASS and ASL are crucial for this recycling process. Oral L-Citrulline supplementation is more effective at increasing plasma L-arginine levels than L-arginine supplementation itself, as L-Citrulline bypasses the extensive first-pass metabolism by arginase in the gut and liver that L-arginine undergoes.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue |

| Ornithine Transcarbamylase (OTC) | L-Ornithine | 0.69 mM | - | Human Liver (patient with OTC deficiency) |

| Ornithine Transcarbamylase (OTC) | L-Ornithine | 0.37 ± 0.10 mM | - | Human Liver (normal) |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | Rat Liver |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | 0.66 mM | 7.2 nmol/h/mg Hb | Human Erythrocytes |

| Arginase | L-Arginine | 13.5 mM | 140 µmol/h/mg protein | Rat Liver |

| Arginase | L-Arginine | 9.5 mM | 170 nmol/h/mg Hb | Human Erythrocytes |

| Inducible Nitric Oxide Synthase (iNOS) | L-Arginine | 13 mM | - | - |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions, hence some values are not reported.

Table 2: L-Citrulline and L-Arginine Concentrations in Plasma and Tissues

| Analyte | Condition | Concentration | Species | Tissue/Fluid | Reference |

| L-Citrulline | Basal | ~40 µmol/L | Mouse | Plasma | |

| L-Arginine | Basal | - | Mouse | Plasma | |

| L-Citrulline | Endotoxemia | ~40 µmol/L | Mouse | Plasma | |

| L-Arginine | Endotoxemia | Decreased | Mouse | Plasma | |

| L-Citrulline | - | - | Rat | Jejunal Tissue | |

| L-Arginine | - | - | Rat | Jejunal Tissue | |

| L-Ornithine | - | - | Rat | Jejunal Tissue | |

| L-Arginine | Normal Range | 21–137 µM | Human | Blood |

Table 3: Effects of L-Citrulline Supplementation on Plasma Amino Acid Concentrations in Humans

| Study Population | L-Citrulline Dose | Duration | Change in Plasma L-Arginine | Change in Plasma L-Citrulline | Reference |

| Healthy Males | 2.4 g/day | 7 days | Significantly increased | Significantly increased | |

| Healthy Males | 1 g L-Citrulline + 1 g L-Arginine | Single dose | Significantly higher than single doses | - | |

| Healthy Subjects | 1.5 g twice daily | 1 week | Dose-dependent increase | Dose-dependent increase | |

| Healthy Elderly Subjects | 10 g | Single dose | Marked increase | - | |

| Healthy Trained Men | 2.4 g/day | 8 days | ~1.7 times higher than placebo | - |

Experimental Protocols

Quantification of L-Citrulline and L-Arginine in Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of L-Citrulline and L-Arginine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer a 27.5 µL aliquot of the clear supernatant to a new tube.

-

Add 2 µL of an internal standard working solution (containing stable isotope-labeled L-Citrulline and L-Arginine, e.g., ¹³C₆-Arginine and D₄-Citrulline) to correct for matrix effects and procedural losses.

-

Add 225 µL of the initial mobile phase (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate) to the supernatant.

-

Vortex briefly and transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar analytes. For example, a 150 mm × 2.1 mm, 3 µm HILIC column.

-

Mobile Phase: A typical mobile phase consists of:

-

Mobile Phase A: Water with an additive like 0.5% acetic acid and 0.025% trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with the same additives.

-

-

Elution: An isocratic elution with a high percentage of organic solvent (e.g., 85% Mobile Phase B) is common for HILIC separation.

-

Flow Rate: A typical flow rate is 0.25 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for L-Arginine, L-Citrulline, and their respective internal standards should be optimized.

-

L-Arginine: e.g., m/z 175.2 → 70.1

-

L-Citrulline: e.g., m/z 176.1 → 159.1

-

-

Data Analysis: Construct calibration curves using standards of known concentrations prepared in a similar matrix. Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol is based on the Griess reaction, which measures nitrite (NO₂⁻), a stable oxidation product of NO.

a. Sample Preparation

-

Tissue Homogenate: Homogenize ~100 mg of fresh or frozen tissue in 200 µL of ice-cold NOS Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Cell Lysate: Lyse 2-5 x 10⁶ cells in 100-200 µL of cold NOS Assay Buffer with protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of the lysate/homogenate using a standard method (e.g., BCA assay).

b. Assay Procedure

-

Prepare a Nitrite Standard curve (typically 0-100 µM).

-

In a 96-well plate, add samples (e.g., 20-50 µg of protein) and adjust the volume with NOS Assay Buffer. Include a blank (buffer only) and a positive control if available.

-

Prepare a Reaction Mix containing L-Arginine (substrate), NADPH (cofactor), and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin, as provided in a commercial kit.

-

Add the Reaction Mix to each well containing the samples and standards.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.

-

Stop the reaction by adding a stop solution if required by the kit.

-

Add Griess Reagent I (e.g., sulfanilamide in acid) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. NOS activity can be expressed as pmol of NO produced/min/mg of protein.

Arginase Activity Assay (Colorimetric)

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

a. Sample Preparation

-

Prepare tissue homogenates or cell lysates as described for the NOS activity assay, using an appropriate Arginase Assay Buffer.

-

If samples have high endogenous urea content, it is recommended to remove it using a 10 kDa spin column.

b. Assay Procedure

-

Prepare a Urea Standard curve.

-

In a 96-well plate, add samples and a positive control.

-

Prepare a Reaction Mix containing L-Arginine as the substrate in a buffer at the optimal pH for arginase (around 9.5).

-

Add the Reaction Mix to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).

-

Stop the reaction.

-

Add a colorimetric reagent that reacts specifically with urea (e.g., a reagent containing 2,3-butanedione).

-

Develop the color according to the manufacturer's instructions (this may involve boiling).

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 430 nm depending on the reagent).

-

Calculate the urea concentration in the samples from the standard curve. Arginase activity is typically expressed as µmol of urea produced/min/mg of protein.

Visualizations

Metabolic Pathways

Caption: Core metabolic pathways involving L-Citrulline.

Experimental Workflows

Caption: Workflow for L-Citrulline and L-Arginine quantification.

Caption: General workflow for colorimetric enzyme activity assays.

Conclusion

L-Citrulline metabolism is a dynamic and interconnected network with profound implications for human physiology. The urea cycle and the nitric oxide synthase pathway represent the core of its metabolic fate, with the L-arginine-L-Citrulline cycle providing a crucial mechanism for maintaining L-arginine homeostasis. Understanding these pathways at a technical level is paramount for researchers and drug development professionals seeking to modulate them for therapeutic benefit. The provided quantitative data and detailed experimental protocols offer a foundational resource for investigating the multifaceted roles of L-Citrulline in health and disease. Further research into the regulation of these pathways and the clinical applications of L-Citrulline supplementation holds significant promise for the development of novel therapeutic strategies.

References

- 1. L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health | MDPI [mdpi.com]

- 2. L-Arginine and L-Citrulline Supplementation Have Different Programming Effect on Regulatory T-Cells Function of Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary Arginine and Citrulline Supplements for Cardiovascular Health and Athletic Performance: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

A Technical Guide to L-Citrulline-d6 and L-Citrulline-d7 for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of L-Citrulline-d6 and L-Citrulline-d7, two common stable isotope-labeled internal standards used in quantitative bioanalysis. The focus is on their application in mass spectrometry-based assays, providing the necessary data and protocols for researchers to select the appropriate standard and develop robust analytical methods.

Introduction to Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for achieving accurate and precise quantification of an analyte in a complex matrix. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. By adding a known concentration of the SIL-IS to samples and calibration standards, variations during sample preparation, injection, and ionization can be normalized, as the ratio of the analyte's signal to the IS signal remains constant. This compound and L-Citrulline-d7 are two such standards designed for the quantification of endogenous L-Citrulline.[1][2]

Physicochemical Properties and Structural Differences

The primary difference between this compound and L-Citrulline-d7 lies in the number and position of deuterium atoms incorporated into the molecule. This results in a different mass shift relative to the unlabeled L-Citrulline.

-

This compound : Features six deuterium atoms on the pentanoic acid backbone (positions 3, 4, and 5).[3][4]

-

L-Citrulline-d7 : Features seven deuterium atoms, adding one to the alpha-carbon (position 2) in addition to the six on the backbone.[5]

This distinction is critical. A higher mass shift, as provided by L-Citrulline-d7 (+7 Da), is generally preferred as it further minimizes the potential for isotopic crosstalk from the natural abundance of ¹³C isotopes in the unlabeled analyte.

Table 1: Comparison of Physicochemical Properties

| Property | L-Citrulline (Analyte) | This compound (IS) | L-Citrulline-d7 (IS) |

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)pentanoic acid | (2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |

| Molecular Formula | C₆H₁₃N₃O₃ | C₆H₇D₆N₃O₃ | C₆H₆D₇N₃O₃ |

| Molecular Weight | 175.19 g/mol | 181.22 g/mol | 182.23 g/mol |

| Exact Mass | 175.0957 Da | 181.1334 Da | 182.1396 Da |

| Mass Shift (vs. Analyte) | N/A | +6 Da | +7 Da |

| CAS Number | 372-75-8 | 1331908-61-2 | 2483831-24-7 |

Application in Quantitative Bioanalysis: LC-MS/MS

Both this compound and L-Citrulline-d7 serve as excellent internal standards for the quantification of L-Citrulline in biological matrices such as plasma, serum, and cell lysates. The choice between them often depends on the specific requirements of the assay, instrument sensitivity, and the potential for isobaric interferences.

General Experimental Protocol

The following is a representative protocol for the quantification of L-Citrulline in human plasma using a SIL-IS, synthesized from established methods.

1. Sample Preparation (Protein Precipitation):

- To a 1.5 mL microcentrifuge tube, add 10 µL of plasma sample, calibrator, or quality control sample.

- Add 50 µL of an internal standard working solution (e.g., L-Citrulline-d7 at 0.2 mg/L) prepared in 0.1 M HCl.

- Vortex mix briefly.

- Add 1 mL of a protein precipitation solvent, such as acetonitrile/water (9:1, v/v).

- Vortex vigorously for 30 seconds to ensure complete protein precipitation.

- Centrifuge the sample at 16,000 x g for 5 minutes.

- Carefully transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

- System: UPLC or HPLC system.

- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for retaining polar compounds like amino acids. Example: Alltima HP HILIC, 150 mm × 2.1 mm, 3 µm.

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: An isocratic elution with a high percentage of organic solvent is common for HILIC. Example: 85% Mobile Phase B.

- Flow Rate: 0.25 - 0.45 mL/min.

- Injection Volume: 10 µL.

- Run Time: Typically 5-6 minutes.

3. Mass Spectrometry Conditions:

- System: Triple Quadrupole Mass Spectrometer.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Key Parameters: Optimize ion source temperature, nebulizing gas, and collision gas pressure according to the specific instrument.

Table 2: Representative MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |

| L-Citrulline | 176.1 | 70.1 | Primary quantitation transition. |

| 176.1 | 113.1 | Confirmation transition. | |

| This compound | 182.1 | 74.1 | Inferred from d7 transition; corresponds to the same fragmentation pattern. |

| L-Citrulline-d7 | 183.1 | 74.1 | Quantitation transition for d7-IS. |

Note: The exact m/z values may vary slightly based on instrument calibration. The transition for L-Citrulline-d7 is documented, while the transition for this compound is inferred based on its structure and known fragmentation pathways.

Core Signaling Pathway: The Nitric Oxide Cycle

L-Citrulline is a key amino acid in the nitric oxide (NO) cycle. It is not one of the 20 proteinogenic amino acids but is crucial for vascular health and other physiological processes. In this pathway, the enzyme Nitric Oxide Synthase (NOS) converts L-Arginine into NO and L-Citrulline. This L-Citrulline can then be recycled back to L-Arginine by the sequential action of Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL), thus ensuring a continued supply of substrate for NO production. This cycle is fundamental for processes like vasodilation (relaxation of blood vessels).

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the biological pathway involving L-Citrulline.

Caption: LC-MS/MS workflow for L-Citrulline quantification.

Caption: The L-Arginine / L-Citrulline Nitric Oxide Cycle.

Conclusion and Recommendation

Both this compound and L-Citrulline-d7 are highly suitable for use as internal standards in the quantitative analysis of L-Citrulline. They exhibit the necessary chemical and physical similarity to the analyte to ensure reliable correction for experimental variability.

The principal technical advantage of L-Citrulline-d7 is its higher mass shift (+7 Da) compared to this compound (+6 Da). This greater mass difference provides a superior separation from the analyte's natural isotopic distribution, reducing the risk of any potential isotopic overlap or crosstalk, which can be a concern when measuring low analyte concentrations in a complex matrix.

Recommendation: For the development of new, highly sensitive, and robust LC-MS/MS assays, L-Citrulline-d7 is the preferred internal standard . While this compound is a valid and effective alternative, the +7 Da mass shift of L-Citrulline-d7 provides an additional margin of analytical security against potential interferences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C6H13N3O3 | CID 46781035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TRC-C535702-0.5MG | LGC Standards [lgcstandards.com]

- 5. L-Citrulline-d7 | C6H13N3O3 | CID 121225332 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endogenous vs. Exogenous L-Citrulline Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Citrulline, a non-proteinogenic amino acid, plays a pivotal role in various physiological processes, including the urea cycle, nitric oxide (NO) synthesis, and arginine homeostasis. Its metabolism is distinctly compartmentalized, with significant differences between endogenously synthesized and exogenously supplied L-Citrulline. This guide provides a comprehensive technical overview of these metabolic pathways, detailing the key enzymes, tissues, and regulatory mechanisms involved. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying L-Citrulline metabolism, and visual representations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.

Endogenous L-Citrulline Metabolism

Endogenous L-Citrulline synthesis is a continuous process primarily occurring in the enterocytes of the small intestine. It serves as a crucial precursor for the systemic production of L-Arginine.

Intestinal Synthesis

The de novo synthesis of L-Citrulline in the small intestine is a multi-step process utilizing several precursors, with glutamine and arginine being the most significant.

-

From Glutamine: Glutamine, derived from either dietary intake or systemic circulation, is converted to glutamate by glutaminase . Glutamate is then transformed into pyrroline-5-carboxylate (P5C) by pyrroline-5-carboxylate synthase (P5CS) . Subsequently, ornithine aminotransferase (OAT) converts P5C to ornithine.

-

From Arginine: A significant portion of dietary L-Arginine (approximately 40%) is metabolized in the enterocytes by arginase II to ornithine and urea.[1]

-

Final Step: The ornithine produced from these pathways, along with carbamoyl phosphate synthesized from ammonia and bicarbonate by carbamoyl phosphate synthetase I (CPS-I) , is converted to L-Citrulline in the mitochondria by ornithine transcarbamylase (OTC) .[1]

Following its synthesis, L-Citrulline is released from the enterocytes into the portal circulation. A key feature of endogenous L-Citrulline is its ability to bypass hepatic metabolism, as hepatocytes have limited uptake mechanisms for this amino acid.[2] This allows L-Citrulline to enter the systemic circulation and be transported to other tissues, primarily the kidneys.

Renal Conversion to L-Arginine

The kidneys are the primary site for the conversion of circulating L-Citrulline into L-Arginine. This process, occurring in the proximal tubules, involves two key cytosolic enzymes:

-

Argininosuccinate Synthase (ASS): This enzyme catalyzes the condensation of L-Citrulline with aspartate to form argininosuccinate. This is the rate-limiting step in this conversion.[3]

-

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into L-Arginine and fumarate.[3]

The newly synthesized L-Arginine is then released back into the systemic circulation, contributing to the body's pool of this conditionally essential amino acid. This intestinal-renal axis for arginine synthesis is a critical pathway for maintaining systemic arginine availability.

The Citrulline-NO Cycle

In various tissues, particularly endothelial cells and neurons, L-Citrulline is a co-product of nitric oxide (NO) synthesis. Nitric Oxide Synthase (NOS) enzymes (eNOS, nNOS, and iNOS) catalyze the conversion of L-Arginine to NO and L-Citrulline. This L-Citrulline can then be recycled back to L-Arginine via the sequential action of ASS and ASL, thus sustaining local NO production. This recycling is crucial in maintaining NO homeostasis, especially when extracellular arginine is limited.

Exogenous L-Citrulline Metabolism

Exogenously supplied L-Citrulline, typically through oral supplementation, follows a different metabolic fate compared to its endogenous counterpart, primarily due to its route of administration and higher concentrations.

Intestinal Absorption

Oral L-Citrulline is efficiently absorbed in the small intestine. Unlike L-Arginine, which is subject to significant presystemic elimination by arginase in the gut and liver, L-Citrulline largely bypasses this first-pass metabolism. This leads to a more effective increase in systemic L-Arginine levels compared to direct L-Arginine supplementation.

Systemic Bioavailability and Renal Conversion

Once absorbed, exogenous L-Citrulline enters the portal circulation and, similar to endogenous L-Citrulline, bypasses the liver to a large extent. It then reaches the systemic circulation and is primarily taken up by the kidneys for conversion to L-Arginine via the ASS/ASL pathway, as described for endogenous L-Citrulline. This efficient conversion makes oral L-Citrulline a potent strategy for augmenting systemic L-Arginine and, consequently, NO bioavailability.

Comparative Summary: Endogenous vs. Exogenous L-Citrulline

| Feature | Endogenous L-Citrulline | Exogenous L-Citrulline |

| Primary Source | De novo synthesis in enterocytes | Oral ingestion/supplementation |

| Primary Precursors | Glutamine, Arginine | N/A |

| Intestinal Role | Production and release | Absorption |

| Hepatic Metabolism | Bypasses the liver | Largely bypasses the liver |

| Primary Fate | Conversion to L-Arginine in the kidneys | Conversion to L-Arginine in the kidneys |

| Physiological Role | Maintenance of systemic L-Arginine homeostasis | Augmentation of systemic L-Arginine and NO production |

Quantitative Data

The following tables summarize key quantitative data related to L-Citrulline metabolism.

Table 1: Plasma Concentrations of L-Citrulline and Related Amino Acids

| Analyte | Healthy Controls (µmol/L) | Reference |

| L-Citrulline | 60.77 ± 9.18 | |

| L-Arginine | 58.19 ± 16.43 |

Table 2: Pharmacokinetics of Oral L-Citrulline Supplementation

| Parameter | 3g L-Citrulline Dose | Reference |

| Cmax (µmol/L) | 225 ± 44 | |

| Tmax (h) | 1.0 | |

| Baseline Plasma L-Citrulline (µmol/L) | 39 ± 4 | |

| Baseline Plasma L-Arginine (µmol/L) | 134 ± 33 | |

| Post-supplementation Plasma L-Arginine (µmol/L) | 247 ± 62 |

Table 3: Enzyme Kinetics

| Enzyme | Substrate | Km | Vmax | Tissue | Reference |

| Argininosuccinate Lyase | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | Rat Liver | |

| Arginase | Arginine | 13.5 mM | 140 µmol/h/mg protein | Rat Liver | |

| L-Citrulline Transport | L-Citrulline | 1.6 ± 0.2 mM | 5.9 ± 0.6 pmol/µg protein/min | Rat Aortic Smooth Muscle Cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study L-Citrulline metabolism.

Quantification of L-Citrulline and L-Arginine in Plasma by HPLC

This protocol is adapted from established methods for the simultaneous determination of L-Citrulline and L-Arginine in plasma samples.

5.1.1. Sample Preparation

-

Collect blood samples in EDTA-containing tubes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

-

Deproteinize the plasma by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

5.1.2. Derivatization

-

To 100 µL of the deproteinized plasma, add 100 µL of phenyl-isothiocyanate (PITC) solution (5% in ethanol/pyridine/water, 1:1:1, v/v/v).

-

Incubate at 50°C for 20 minutes.

-

Evaporate the mixture to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

5.1.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M Sodium Acetate, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Quantification: Use external standards of L-Citrulline and L-Arginine to generate a calibration curve.

In Vivo Stable Isotope Tracer Studies

This protocol outlines a general approach for using stable isotope tracers to study L-Citrulline metabolism in vivo, based on established methodologies.

5.2.1. Tracer Selection and Infusion

-

Select appropriate stable isotope-labeled tracers, such as [¹³C₆]-L-Arginine and [¹⁵N₂]-L-Citrulline.

-

Administer the tracers via a primed, constant intravenous infusion to achieve isotopic steady state. A typical priming dose is 10x the infusion rate.

-

The infusion period should be sufficiently long to ensure steady-state is reached in the plasma, typically 2-4 hours.

5.2.2. Sample Collection

-

Collect baseline blood samples before starting the tracer infusion.

-

Collect multiple blood samples at timed intervals during the final hour of the infusion period to confirm isotopic steady state.

-

Process blood samples to obtain plasma and store at -80°C until analysis.

5.2.3. Sample Analysis

-

Analyze plasma samples for isotopic enrichment of L-Citrulline and L-Arginine using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Derivatize the amino acids (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to improve their chromatographic and mass spectrometric properties.

5.2.4. Data Analysis

-

Calculate the rates of appearance (Ra) of L-Citrulline and L-Arginine using the tracer dilution method: Ra = F / E, where F is the tracer infusion rate and E is the isotopic enrichment at steady state.

-

Use appropriate metabolic models to quantify the conversion rates between L-Citrulline and L-Arginine.

Enzyme Activity Assays

5.3.1. Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL) Activity This spectrophotometric assay is adapted from established protocols.

-

Tissue Homogenization: Homogenize tissue samples in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and use the supernatant for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM L-Citrulline, 10 mM L-Aspartate, 5 mM ATP, and 5 mM MgCl₂.

-

Assay Procedure:

-

Add the tissue homogenate to the reaction mixture and incubate at 37°C.

-

At timed intervals, take aliquots of the reaction mixture and stop the reaction by adding perchloric acid.

-

Neutralize the samples with potassium carbonate.

-

The product, argininosuccinate, can be measured directly by HPLC, or the coupled activity with ASL can be measured by quantifying the production of arginine. For ASL activity, argininosuccinate is used as the substrate.

-

-

Detection: The formation of fumarate by ASL can be monitored by the increase in absorbance at 240 nm.

5.3.2. Ornithine Transcarbamylase (OTC) Activity This colorimetric assay is based on the quantification of the product, L-Citrulline.

-

Mitochondrial Isolation: Isolate mitochondria from tissue homogenates by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM L-Ornithine, and 10 mM Carbamoyl Phosphate.

-

Assay Procedure:

-

Add the mitochondrial preparation to the reaction mixture and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding an acid mixture (e.g., phosphoric acid and sulfuric acid).

-

Heat the samples at 100°C for 30 minutes to develop the color.

-

-

Detection: Measure the absorbance of the colored product at 490 nm. Quantify the amount of L-Citrulline produced using a standard curve.

Mandatory Visualizations

Diagram 1: Endogenous L-Citrulline Metabolism

Caption: Overview of endogenous L-Citrulline synthesis and metabolism.

Diagram 2: Exogenous L-Citrulline Metabolism

Caption: Metabolic fate of orally administered L-Citrulline.